molecular formula C22H23N3O5S B11081096 Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate

Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate

Cat. No.: B11081096
M. Wt: 441.5 g/mol
InChI Key: IZCOFTIKEGEBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene ring substituted with a methylsulfamoyl group, an amino group, and a benzyl carbamate moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions. One common method is the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . This reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multi-component reactions. These reactions are advantageous due to their high yield, cost-effectiveness, and reduced energy consumption . The use of catalysts such as silica sulfuric acid (SSA) can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl N-[1-[[5-(methylsulfamoyl)naphthalen-1-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C22H23N3O5S/c1-15(24-22(27)30-14-16-8-4-3-5-9-16)21(26)25-19-12-6-11-18-17(19)10-7-13-20(18)31(28,29)23-2/h3-13,15,23H,14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

IZCOFTIKEGEBBL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.